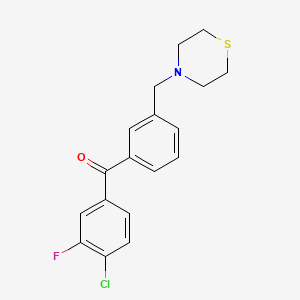

4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone

Description

4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone (CAS: 898782-85-9) is a halogenated benzophenone derivative with the molecular formula C₁₈H₁₇ClFNOS and a molecular weight of 349.85 g/mol . The compound features a benzophenone core substituted with chlorine at the 4-position, fluorine at the 3-position, and a thiomorpholinomethyl group at the 3'-position. This high-purity chemical is primarily utilized in pharmaceutical research and development, particularly in drug discovery and quality control, due to its structural complexity and tailored substituents .

Properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLRCZGMUSMTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643377 | |

| Record name | (4-Chloro-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-31-0 | |

| Record name | (4-Chloro-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through Friedel-Crafts acylation of benzene with benzoyl chloride.

Introduction of Substituents: The chloro and fluoro substituents are introduced via halogenation reactions using appropriate halogenating agents such as chlorine and fluorine.

Thiomorpholinomethyl Group Addition: The thiomorpholinomethyl group is added through a nucleophilic substitution reaction, where thiomorpholine reacts with a benzyl halide derivative of the benzophenone.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its reactivity, allowing it to form covalent bonds with target molecules. The thiomorpholinomethyl group may facilitate binding to biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzophenone derivatives with thiomorpholinomethyl or analogous groups are widely studied for their electronic, steric, and bioactive properties. Below is a detailed comparison of structurally related compounds, focusing on substituent effects, molecular features, and applications.

Table 1: Structural and Functional Comparison of Thiomorpholinomethyl Benzophenone Derivatives

Key Findings from Comparative Analysis

Substituent Position and Reactivity: The position of halogens (Cl, F) significantly impacts electronic properties. For example, 4-chloro-3-fluoro substitution (as in the parent compound) creates a strong electron-withdrawing effect, enhancing stability in polar environments compared to 4-chloro-2-fluoro analogs . Thiomorpholinomethyl at the 3'-position introduces sulfur-based nucleophilicity, which may facilitate interactions with biological targets like enzymes or receptors .

Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug-receptor interactions compared to non-fluorinated analogs .

Functional Group Variations: Replacing thiomorpholinomethyl with 4-methylpiperazinomethyl (e.g., C₁₉H₂₀ClFN₂O derivatives) introduces basic nitrogen atoms, improving solubility in acidic media and expanding pharmacokinetic applications . Thiomorpholine’s sulfur atom may confer redox activity or metal-binding capacity, distinguishing it from oxygen-containing morpholine analogs .

Applications: The parent compound’s high purity and ISO certification make it ideal for rigorous pharmaceutical quality control . Derivatives with piperazinomethyl groups are explored for central nervous system (CNS) drugs due to enhanced blood-brain barrier penetration .

Biological Activity

4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone (CAS Number: 898763-31-0) is a synthetic compound characterized by its unique molecular structure, which includes a benzophenone core with chloro, fluoro, and thiomorpholinomethyl substituents. This compound has garnered interest in the scientific community due to its potential biological activities , particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 349.85 g/mol. The compound exhibits notable chemical properties, such as:

| Property | Value |

|---|---|

| Molecular Weight | 349.85 g/mol |

| Density | 1.297 g/cm³ |

| Boiling Point | 489.1 °C |

| Flash Point | 249.6 °C |

| LogP | 4.196 |

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting it may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored extensively. Preliminary studies demonstrate that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the compound's interaction with cellular pathways that regulate apoptosis and cell cycle progression.

Case Study:

In a study involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating potent cytotoxicity .

The biological activity of this compound can be attributed to its ability to form covalent bonds with specific molecular targets within cells. The presence of chloro and fluoro groups enhances its reactivity, while the thiomorpholinomethyl group may facilitate binding to biological macromolecules, influencing various biochemical pathways .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Antimicrobial Efficacy : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Significant inhibitory effects on tumor growth in vivo models, alongside mechanisms involving apoptosis induction and cell cycle arrest.

- Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance overall efficacy against resistant cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.